molecular formula C9H8BrNO3 B1394228 Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate CAS No. 745816-48-2

Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate

Cat. No. B1394228
M. Wt: 258.07 g/mol
InChI Key: ULVBNBZEKIKPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate (EBPA) is an important organic compound used in a wide range of scientific research applications. It is a highly reactive compound that has been used extensively in the synthesis of various organic molecules and pharmaceuticals. EBPA is also known as ethyl 2-bromo-3-pyridinecarboxylate and is a member of the pyridinecarboxylic acid family. EBPA is a white solid that is soluble in most organic solvents and has a melting point of 58-60°C. EBPA has been used in the synthesis of a variety of compounds, including drugs, dyes, and catalysts.

Scientific Research Applications

Application 1: Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

  • Summary of the Application: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These structures have significant biological and therapeutic value, and are found in many molecules with medicinal applications .
  • Methods of Application or Experimental Procedures: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
  • Results or Outcomes: The reaction conditions were mild and metal-free. The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Application 2: Synthesis of Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate

  • Summary of the Application: This compound is used in the synthesis of Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate . This molecule has potential biological activity and therapeutic applications .
  • Results or Outcomes: The synthesized Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate has potential biological activity and therapeutic applications .

Application 3: Synthesis of (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate

  • Summary of the Application: This compound is used in the synthesis of (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate. This molecule has been studied for its potential biological activity and therapeutic applications.
  • Results or Outcomes: The synthesized (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate has potential biological activity and therapeutic applications.

Application 4: Synthesis of Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate

  • Summary of the Application: This compound is used in the synthesis of Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate . This molecule has potential biological activity and therapeutic applications .
  • Results or Outcomes: The synthesized Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate has potential biological activity and therapeutic applications .

Application 5: Synthesis of (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate

  • Summary of the Application: This compound is used in the synthesis of (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate. This molecule has been studied for its potential biological activity and therapeutic applications.
  • Results or Outcomes: The synthesized (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate has potential biological activity and therapeutic applications.

properties

IUPAC Name

ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-14-9(13)8(12)6-3-4-7(10)11-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVBNBZEKIKPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate
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Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate

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